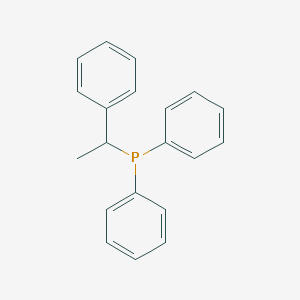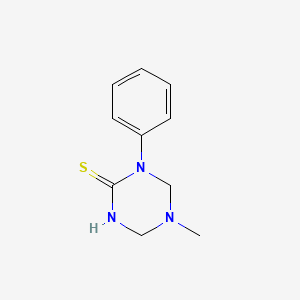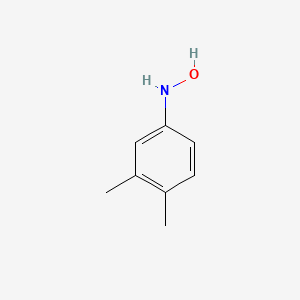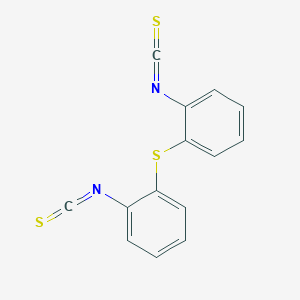![molecular formula C14H30O2S B14663678 1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL CAS No. 51026-30-3](/img/structure/B14663678.png)
1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL is an organic compound that belongs to the class of fatty alcohols. It is characterized by the presence of a hydroxyl group (-OH) and a sulfanyl group (-SH) attached to a dodecane backbone. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL can be synthesized through several methods. One common approach involves the reaction of dodecanol with 2-mercaptoethanol under acidic or basic conditions. The reaction typically requires a catalyst such as sulfuric acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfanyl group can be reduced to form a thiol.
Substitution: The hydroxyl and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are employed in substitution reactions.
Major Products
Oxidation: Formation of dodecanone or dodecanoic acid.
Reduction: Formation of dodecanethiol.
Substitution: Formation of various substituted dodecanes.
Wissenschaftliche Forschungsanwendungen
1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and emulsions.
Biology: Employed in the study of membrane proteins and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, lubricants, and personal care products.
Wirkmechanismus
The mechanism of action of 1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecanol: A fatty alcohol with a similar dodecane backbone but lacking the sulfanyl group.
2-Mercaptoethanol: Contains a hydroxyl and sulfanyl group but with a shorter ethane backbone.
Lauryl Alcohol: Another fatty alcohol with a similar structure but different functional groups.
Uniqueness
1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. Its amphiphilic nature makes it particularly useful in applications requiring surfactant properties.
Eigenschaften
CAS-Nummer |
51026-30-3 |
|---|---|
Molekularformel |
C14H30O2S |
Molekulargewicht |
262.45 g/mol |
IUPAC-Name |
1-(2-hydroxyethylsulfanyl)dodecan-2-ol |
InChI |
InChI=1S/C14H30O2S/c1-2-3-4-5-6-7-8-9-10-14(16)13-17-12-11-15/h14-16H,2-13H2,1H3 |
InChI-Schlüssel |
FHGMHELGXQMEOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CSCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14663615.png)
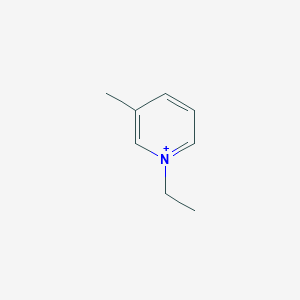
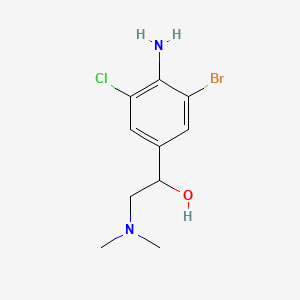
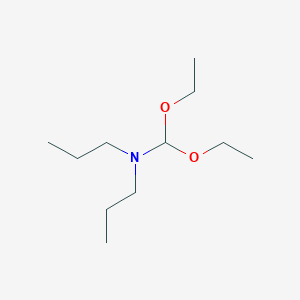
![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene](/img/structure/B14663646.png)
